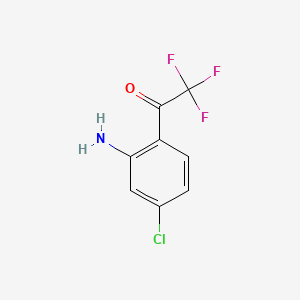

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of organofluorine chemistry and aromatic ketone synthesis. While specific documentation of its initial discovery remains limited in available literature, the compound's development can be traced to advances in trifluoroacetylation methodology during the late twentieth century. The synthesis of trifluoromethyl-containing aromatic compounds gained prominence following the recognition of fluorine's unique electronic properties and its influence on molecular stability and bioactivity.

Patent literature indicates that related chlorophenyl trifluoroethanone derivatives were being investigated for pharmaceutical applications by the early 2000s, with improved synthetic processes being developed to enhance yield and purity. The compound's current Chemical Abstracts Service registry number 1448858-54-5 was assigned as part of systematic cataloging efforts for organofluorine compounds of potential commercial and research interest. The emergence of this compound in contemporary chemical databases reflects the growing importance of fluorinated aromatic systems in medicinal chemistry and materials science applications.

The historical significance of this compound also relates to broader developments in asymmetric catalysis and organocatalytic methodologies. Research published in high-impact journals has demonstrated the utility of related trifluoromethyl ketones as organocatalysts for various transformations, including epoxidation reactions and formal cycloaddition processes. This catalytic application represents a significant advancement from the compound's initial role as a synthetic intermediate to its current status as an active catalytic species.

Chemical Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its Chemical Abstracts Service name: Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro-. Alternative nomenclature systems recognize this compound through several equivalent designations, including 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethan-1-one and 2′-Amino-4′-chloro-2,2,2-trifluoroacetophenone, each emphasizing different structural features while maintaining chemical accuracy.

The compound's classification within chemical taxonomy systems places it among aromatic ketones, specifically within the subcategory of halogenated acetophenone derivatives. Its molecular identifiers include the InChI designation InChI=1S/C8H5ClF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2 and the corresponding InChIKey ROHPKDIGFIATBS-UHFFFAOYSA-N, which provide standardized computational recognition across chemical databases.

The compound's Simplified Molecular Input Line Entry System representation, C1=CC(=C(C=C1Cl)N)C(=O)C(F)(F)F, offers a linear notation that facilitates database searching and computational analysis. This systematic approach to nomenclature ensures consistent identification across diverse research contexts and regulatory frameworks. The compound's classification as an organofluorine compound places it within a strategically important class of molecules known for enhanced metabolic stability and unique pharmacological properties.

From a regulatory perspective, the compound appears in the Environmental Protection Agency Distributed Structure-Searchable Toxicity database under identifier DTXSID001213331, indicating its recognition within environmental and toxicological assessment frameworks. This classification reflects the growing importance of systematic chemical identification for environmental monitoring and risk assessment purposes.

Structural Overview and Significance

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical reactivity and potential applications. The benzene ring system contains two substituents positioned in a specific pattern: an amino group at the 2-position and a chlorine atom at the 4-position, creating an electron-rich and electron-deficient dichotomy within the aromatic system. This substitution pattern significantly influences the compound's electronic properties and reactivity profile.

The trifluoromethyl ketone functionality represents a crucial structural element that imparts unique characteristics to the molecule. The presence of three fluorine atoms attached to the carbonyl carbon creates a highly electronegative center that significantly affects the compound's chemical behavior. This trifluoromethyl group enhances the electrophilicity of the carbonyl carbon while simultaneously providing resistance to metabolic degradation, a property particularly valuable in pharmaceutical applications.

Crystallographic analysis of related compounds provides insight into the three-dimensional arrangement of atoms within this molecular framework. The compound adopts a conformation where the trifluoromethyl group maintains a specific orientation relative to the aromatic ring, influencing intermolecular interactions and packing arrangements in the solid state. These structural characteristics are fundamental to understanding the compound's physical properties and potential applications in materials science.

The electronic distribution within the molecule creates regions of varying electrostatic potential, with the amino group serving as an electron-donating substituent and the chlorine atom acting as an electron-withdrawing group. This electronic asymmetry contributes to the compound's reactivity in nucleophilic and electrophilic processes. The trifluoromethyl ketone moiety further enhances this electronic complexity by introducing a strongly electron-withdrawing functionality that modulates the overall molecular reactivity.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₅ClF₃NO | Defines elemental composition |

| Molecular Weight | 223.58 g/mol | Determines physical properties |

| Chlorine Position | 4-position | Influences electronic distribution |

| Amino Position | 2-position | Provides nucleophilic character |

| Trifluoromethyl Group | α to carbonyl | Enhances electrophilicity |

Current Research Landscape

Contemporary research involving this compound encompasses diverse applications ranging from organocatalysis to synthetic methodology development. Recent publications in prestigious journals have highlighted the compound's utility as a catalyst precursor in asymmetric synthesis, particularly in formal [2 + 2] cycloaddition reactions with α-aroyloxyaldehydes. These investigations demonstrate the compound's capacity to facilitate enantioselective transformations, producing β-trifluoromethyl-β-hydroxyamide products with excellent enantioselectivity exceeding 99:1 enantiomeric ratio.

The compound's role in organocatalytic oxidation processes represents another significant area of current research focus. Studies have demonstrated that related trifluoroacetophenone derivatives function as effective organocatalysts for the oxidation of tertiary amines and azines to corresponding N-oxides using hydrogen peroxide as the terminal oxidant. This methodology offers environmental advantages through the use of mild reaction conditions and avoiding heavy metal catalysts, aligning with contemporary green chemistry principles.

Synthetic methodology research has explored various approaches to the compound's preparation, with particular emphasis on improving yield and reducing environmental impact. Recent investigations have focused on optimizing reaction conditions for the synthesis of this compound through Friedel-Crafts acylation followed by amination procedures. These studies demonstrate that careful control of temperature, solvent selection, and catalyst loading can significantly influence both yield and product purity.

Analytical characterization research has employed diverse spectroscopic techniques to elucidate the compound's structural features and confirm synthetic outcomes. Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 methodologies, provides detailed structural information about the aromatic substitution pattern and trifluoromethyl group characteristics. Mass spectrometry analysis confirms molecular weight and fragmentation patterns, while infrared spectroscopy identifies characteristic functional group vibrations.

| Research Area | Key Findings | Applications |

|---|---|---|

| Organocatalysis | Effective in [2+2] cycloadditions | Asymmetric synthesis |

| Oxidation Catalysis | N-oxide formation catalyst | Green chemistry |

| Synthetic Methods | Optimized Friedel-Crafts approach | Industrial synthesis |

| Analytical Methods | Comprehensive spectroscopic profile | Quality control |

Current investigations also explore the compound's potential in pharmaceutical chemistry, where the unique combination of structural features may contribute to biological activity. The presence of both amino and halogen substituents on the aromatic ring, combined with the trifluoromethyl ketone functionality, creates a molecular framework that may interact favorably with biological targets. However, detailed biological evaluation studies remain an active area of ongoing research.

The compound's applications in materials science represent an emerging research frontier, where its unique electronic properties and structural features may contribute to the development of specialized polymer systems or electronic materials. The electron-withdrawing nature of the trifluoromethyl group, combined with the aromatic system's substitution pattern, offers potential for creating materials with tailored electronic and optical properties.

Properties

IUPAC Name |

1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHPKDIGFIATBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213331 | |

| Record name | Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448858-54-5 | |

| Record name | Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448858-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of N-(4-chlorophenyl)pivalamide from p-chloroaniline

- React p-chloroaniline with pivaloyl chloride under basic conditions to form the corresponding pivalamide.

- This step protects the amino group and facilitates subsequent selective bromination.

Step 2: Bromination to form N-(2-bromo-4-chlorophenyl)pivalamide

- Bromination is carried out to selectively introduce a bromine atom ortho to the amino group.

- The reaction is typically performed in an inert solvent such as tetrahydrofuran (THF) at controlled temperature (~20–25°C) under an inert atmosphere.

- Lithium chloride is added as an additive to improve regioselectivity.

Reaction Solvents and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | p-chloroaniline + pivaloyl chloride | Dichloromethane or toluene | Room temp | 2-4 h | Formation of pivalamide |

| 2 | Bromination with bromine or NBS + LiCl | THF | 20-25°C | 6 h | Selective ortho bromination |

| 3 | Base (Na, NaH, or Mg) + ethyl trifluoroacetate | THF | -15°C to RT | 6-8 h | Formation of trifluoroethanone intermediate |

| 4 | Acid hydrolysis (Acetic acid + HCl) | Acetic acid/HCl mixture | 75°C | 4 h | Hydrolysis and salt formation |

Research Findings and Yield Data

- The overall yield of the final hydrochloride salt of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone is approximately 40% after purification.

- The use of sodium hydride, sodium metal, or magnesium as bases shows comparable efficiency; however, sodium hydride offers a safer and more controllable reaction profile.

- Lithium chloride as an additive enhances regioselectivity and yield by stabilizing intermediates.

- The acid hydrolysis step is critical for removing the pivaloyl protecting group and converting the compound into its hydrochloride salt, improving crystallinity and purity.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic substitution pattern and the presence of the trifluoroethyl ketone group.

- Mass spectrometry (MS) validates the molecular weight (approx. 223.58 g/mol).

- Purity and identity are further confirmed by recrystallization and chromatographic methods.

Summary Table of Preparation Steps and Key Parameters

| Step | Intermediate/Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-(4-chlorophenyl)pivalamide | p-chloroaniline, pivaloyl chloride | DCM/toluene | RT | 2-4 | >85 | Amino protection |

| 2 | N-(2-bromo-4-chlorophenyl)pivalamide | Bromine or NBS, LiCl | THF | 20-25 | 6 | ~80 | Selective bromination |

| 3 | Trifluoroethanone intermediate | Na/NaH/Mg, ethyl trifluoroacetate | THF | -15 to RT | 6-8 | ~70 | Nucleophilic acyl substitution |

| 4 | This compound hydrochloride | Acetic acid, HCl | AcOH/HCl mixture | 75 | 4 | ~40 | Hydrolysis and salt formation |

Additional Notes on Process Optimization

- Maintaining an inert atmosphere (e.g., nitrogen or argon) during sensitive steps prevents oxidation and side reactions.

- Temperature control during ethyl trifluoroacetate addition is crucial to avoid decomposition.

- Post-reaction purification by recrystallization from ethyl acetate or chromatography ensures removal of residual impurities.

- Alternative bases and solvents can be explored for scale-up to optimize cost and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

Analysis :

- Substituent Position : Moving the chlorine from para (target compound) to meta (e.g., 1-(3-Chlorophenyl)-derivative) reduces structural similarity (0.77 vs. 0.95 for para-substituted analogs) .

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-derivative increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound .

- Fluorine vs. Chlorine: Replacement of chlorine with fluorine (e.g., 1-(2-Amino-5-fluorophenyl)-derivative) reduces steric bulk and enhances metabolic stability due to fluorine’s smaller size and higher electronegativity .

Key Differences :

- Catalysts : Palladium-based catalysts enable C–N bond formation in coupling reactions , whereas hydrogenation relies on Pt/C for nitro group reduction .

- Scalability : Hydrolysis methods (target compound) are more scalable for industrial production compared to coupling reactions requiring inert atmospheres .

Physicochemical Properties

Crystallography :

- Target Compound: No crystallographic data provided.

- 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone: Orthorhombic crystal system (Pbca), dihedral angle = 70.84° between aromatic rings; intermolecular N–H⋯O/F interactions stabilize the lattice .

- 1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone: Melting point = 87–88°C; hydroxyl group enables stronger hydrogen bonding vs. amino-chloro analogs .

Thermal Stability :

- Trifluoroacetophenones generally exhibit lower melting points (e.g., 87–88°C for hydroxyl-containing derivatives) compared to non-fluorinated analogs due to disrupted crystal packing from CF₃ groups .

Structure-Activity Relationship (SAR) :

- Amino Group Position: Ortho-substituted amino groups (target compound) may enhance binding to kinase active sites vs. para-substituted amino analogs.

- Halogen Effects : Chlorine’s hydrophobicity improves membrane permeability, while fluorine optimizes metabolic stability .

Biological Activity

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its unique structure, which includes an amino group, a chloro substituent, and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C8H5ClF3NO

- Molar Mass : Approximately 223.58 g/mol

- Structure : The compound features a planar benzene ring with alternating double bonds influenced by the electron-withdrawing trifluoroethanone group, which affects its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator. The mechanism involves binding to active sites or interacting with binding sites on receptors, leading to alterations in cellular pathways and biological responses.

Antiviral Activity

The compound's potential antiviral activity has been explored in the context of HIV-1 entry inhibitors. Studies involving related compounds have shown that certain derivatives can inhibit viral entry at low micromolar concentrations while maintaining a favorable selectivity index. However, specific data on the antiviral efficacy of this compound remains sparse and requires further investigation .

Study 1: Enzyme Inhibition Potential

A study investigated the enzyme inhibition potential of compounds structurally related to this compound. The results indicated that these compounds could effectively inhibit key enzymes involved in metabolic pathways. The IC50 values for enzyme inhibition ranged from 5 to 20 μM depending on the specific enzyme targeted.

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of chlorophenyl compounds were synthesized and evaluated against several bacterial strains. The results showed that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .

Data Table of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | IC50: 5 - 20 μM |

| Antimicrobial | Effective against bacterial strains | MIC: 10 - 50 μg/mL |

| Antiviral | Potential inhibitor of HIV-1 entry (related compounds) | Low micromolar range |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation followed by amination. For example, trifluoroacetyl chloride can react with a chlorophenyl precursor under Lewis acid catalysis (e.g., AlCl₃) to introduce the trifluoroethanone moiety. Subsequent nitration and reduction steps introduce the amino group at the 2-position of the aromatic ring .

- Key Considerations : Reaction conditions (temperature, solvent) must be optimized to avoid over-acylation or decomposition. Purification often involves column chromatography or recrystallization to isolate the hydrochloride hydrate form, as noted in its CAS entry .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern and trifluoroethyl group (δ ~110–120 ppm for CF₃ in ¹³C NMR) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming regiochemistry and hydrogen bonding in the hydrochloride hydrate form .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 227.61 for C₈H₉ClF₃NO·HCl) .

Q. What biological assays are typically used to study its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Kinetic assays measure IC₅₀ values against target enzymes (e.g., hyaluronidase) using fluorogenic substrates .

- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding interactions with active sites, leveraging the trifluoroethyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

- Methodological Answer :

- Regioselective Coupling : Suzuki-Miyaura cross-coupling with boronic acids introduces substituents at specific positions. For example, Pd(PPh₃)₄ catalyzes coupling at the 4-chloro position while preserving the amino group .

- Enzymatic Reduction : Alcohol dehydrogenases (ADHs) like Ras-ADH selectively reduce ketones to enantiopure alcohols, avoiding side reactions at sensitive groups .

- Data Table :

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., replace Cl with F or CF₃) and measure activity changes. For instance, 1-(3,4-dichlorophenyl) analogs show reduced enzyme inhibition compared to the 4-chloro derivative .

- pH-Dependent Studies : Use SERS (Surface-Enhanced Raman Spectroscopy) with pH-sensitive probes (e.g., 4-mercaptobenzoic acid) to assess how protonation states affect bioactivity .

Q. What computational methods predict its reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for reactions like nucleophilic aromatic substitution. The electron-deficient aryl ring (due to CF₃ and Cl) favors attack at the 5-position .

- Molecular Dynamics (MD) : Simulate solvation effects in enzymatic environments (e.g., water vs. DMSO) to optimize reaction yields .

Data Contradiction Analysis

Q. Why do some studies report failed multicomponent syntheses with this compound?

- Methodological Answer :

- Steric Hindrance : The trifluoroethyl and amino groups create steric bulk, preventing access to reactive sites. For example, attempts to synthesize imidazole derivatives failed under standard Ugi conditions but succeeded using microwave-assisted heating .

- Electron-Withdrawing Effects : The CF₃ group deactivates the ketone, reducing nucleophilic attack. Switching to stronger nucleophiles (e.g., Grignard reagents) or Lewis acids (e.g., TiCl₄) improves yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.